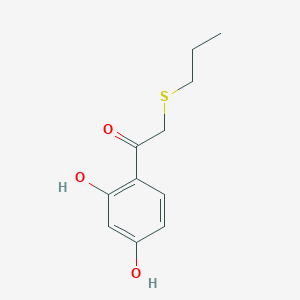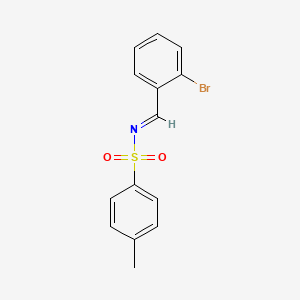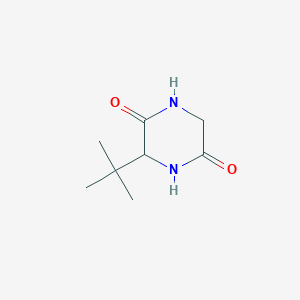
1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of both hydroxyl and thioether functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2,4-dihydroxyacetophenone with propylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反应分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The thioether group can be reduced to a thiol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted phenols.
科学研究应用
1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Cell Signaling: It can modulate signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(methylthio)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(butylthio)ethan-1-one
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is unique due to its specific combination of hydroxyl and propylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxyphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H14O3S/c1-2-5-15-7-11(14)9-4-3-8(12)6-10(9)13/h3-4,6,12-13H,2,5,7H2,1H3 |
InChI 键 |
KNBDUKYTSZWIHW-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC(=O)C1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)



